3-(1H-imidazol-1-yl)butan-2-amine, also known by its CAS number 93668-14-5, is an organic compound characterized by the presence of an imidazole ring and a butanamine side chain. Its molecular formula is C₇H₁₃N₃, with a molecular weight of approximately 139.20 g/mol. The compound features a butyl group attached to the second carbon of the amine, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis .
These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity in various contexts .
Research has indicated that 3-(1H-imidazol-1-yl)butan-2-amine exhibits biological activity, particularly as a potential inhibitor of vascular adhesion protein-1 (VAP-1). This protein plays a crucial role in inflammation and leukocyte trafficking, making the compound a candidate for therapeutic applications in inflammatory diseases and conditions such as diabetic macular edema . Additionally, compounds containing imidazole rings are often associated with diverse pharmacological properties, including antimicrobial and anticancer activities.
Several synthetic routes have been developed for the preparation of 3-(1H-imidazol-1-yl)butan-2-amine:
3-(1H-imidazol-1-yl)butan-2-amine has potential applications in:
The unique structure of this compound makes it valuable for exploring new therapeutic avenues in drug discovery .
Studies on the interactions of 3-(1H-imidazol-1-yl)butan-2-amine with biological targets have focused primarily on its role as a VAP-1 inhibitor. Research indicates that it can modulate inflammatory responses by inhibiting leukocyte adhesion and migration, which is critical in conditions like rheumatoid arthritis and diabetic complications. Further studies are required to elucidate its binding affinity and mechanism of action at the molecular level .
Several compounds share structural similarities with 3-(1H-imidazol-1-yl)butan-2-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(1H-imidazol-1-yl)ethanamine | Shorter ethane chain | Often used in neuropharmacology |
| 4-(1H-imidazol-1-yl)butanamide | Amide functional group | Exhibits different solubility properties |
| 5-(1H-imidazol-1-yl)-2-methylpropane | Branched alkane chain | Enhanced lipophilicity affecting bioavailability |
These compounds differ primarily in their side chains or functional groups, which influences their biological activity and solubility characteristics. The presence of the butanamine moiety in 3-(1H-imidazol-1-yl)butan-2-amine provides it with unique properties that may enhance its efficacy as a therapeutic agent compared to its analogs .